

Application Notes and Protocols for Intranasal Delivery of AZD8848 in Murine Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intranasal delivery of **AZD8848**, a Toll-like receptor 7 (TLR7) agonist, in murine models of allergic airway inflammation. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of **AZD8848**.

Introduction

AZD8848 is a novel TLR7 agonist designed as an antedrug, exhibiting topical activity with rapid systemic inactivation to minimize side effects.[1] Preclinical studies in murine models have demonstrated that intranasal administration of **AZD8848** can confer sustained protection against allergen challenge, suggesting its potential as a treatment for allergic asthma and rhinitis by upregulating Th1 responses and downregulating Th2 responses.[1][2]

Data Presentation

While specific quantitative data from murine studies on the intranasal administration of **AZD8848** are not extensively available in the public domain, the following tables present representative data from a murine model of allergic airway inflammation treated with a different TLR7 agonist, R848. This data illustrates the expected immunomodulatory effects of TLR7 agonism in the airways.



Table 1: Effect of Intranasal TLR7 Agonist (R848) on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid of Allergic Asthma Model Mice

Treatment Group	Total Cells (x10^5)	Eosinophils (x10^4)	Neutrophils (x10^4)	Lymphocyt es (x10^4)	Macrophag es (x10^4)
Control (Saline)	1.5 ± 0.3	0.1 ± 0.05	0.2 ± 0.1	0.3 ± 0.1	0.9 ± 0.2
Allergen Challenge	8.2 ± 1.5	4.5 ± 0.8	1.1 ± 0.3	1.5 ± 0.4	1.1 ± 0.3
Allergen + R848	3.1 ± 0.7#	1.2 ± 0.3#	0.5 ± 0.2#	0.8 ± 0.2#	1.0 ± 0.2

^{*}p < 0.05 compared to Control; #p < 0.05 compared to Allergen Challenge. Data are presented as mean \pm SEM.

Table 2: Effect of Intranasal TLR7 Agonist (R848) on Cytokine Levels in BAL Fluid of Allergic Asthma Model Mice (pg/mL)

Treatment Group	IL-4	IL-5	IL-13	IFN-y
Control (Saline)	10 ± 2	15 ± 3	25 ± 5	50 ± 8
Allergen Challenge	55 ± 8	80 ± 12	120 ± 18	30 ± 6
Allergen + R848	20 ± 4#	35 ± 6#	50 ± 9#	85 ± 11#

^{*}p < 0.05 compared to Control; #p < 0.05 compared to Allergen Challenge. Data are presented as mean \pm SEM.

Table 3: Effect of Intranasal TLR7 Agonist on Airway Hyperresponsiveness (AHR) in a Murine Asthma Model



Treatment Group	Penh (at 50 mg/mL Methacholine)
Control (Saline)	1.5 ± 0.2
Allergen Challenge	4.8 ± 0.6*
Allergen + AZD8848 (proxy)	2.2 ± 0.4#

^{*}p < 0.05 compared to Control; #p < 0.05 compared to Allergen Challenge. Penh (Enhanced Pause) is a dimensionless index of airway obstruction. Data are presented as mean \pm SEM.

Experimental Protocols Murine Model of Allergic Airway Inflammation

A standard ovalbumin (OVA)-induced allergic asthma model is recommended.

Materials:

- 6-8 week old BALB/c mice
- Ovalbumin (OVA), Grade V (Sigma-Aldrich)
- Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
- Sterile, pyrogen-free saline (0.9% NaCl)
- Methacholine chloride (Sigma-Aldrich)

Protocol:

- Sensitization:
 - \circ On day 0 and day 14, administer an intraperitoneal (i.p.) injection of 20 μ g OVA emulsified in 2 mg of alum in a total volume of 200 μ L saline.
 - Administer a control group with alum in saline only.
- Allergen Challenge:



- $\circ\,$ From day 21 to day 23, challenge the mice intranasally with 50 μg of OVA in 50 μL of saline once daily.
- The control group receives intranasal saline.

Intranasal Administration of AZD8848

Materials:

- AZD8848 (requires sourcing from a certified chemical supplier)
- Vehicle (e.g., sterile saline or a specific buffer as per manufacturer's instructions)
- Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
- Micropipette with fine tips

Protocol:

- Preparation of Dosing Solution:
 - Dissolve AZD8848 in the appropriate vehicle to the desired concentration. The exact concentration will need to be determined based on dose-response studies, but a starting point could be in the range of 10-100 µg per dose.
- Animal Anesthesia:
 - Lightly anesthetize the mice to prevent struggling and ensure accurate delivery to the nasal cavity and subsequent inhalation into the lungs. Anesthesia also minimizes swallowing of the administered solution.[3]
- Administration:
 - Hold the anesthetized mouse in a supine position.
 - Using a micropipette, deliver a total volume of 20-50 μL of the AZD8848 solution to the nares.[3] Administer the volume in small droplets (e.g., 10 μL at a time), alternating between nostrils to allow for inhalation and prevent expulsion of the liquid.



- Dosing Schedule:
 - The dosing schedule should be determined based on the experimental design. For a
 therapeutic effect, AZD8848 could be administered intranasally for a set number of days
 prior to and/or during the allergen challenge period. A once-daily administration during the
 challenge phase is a common approach.

Assessment of Airway Inflammation

Materials:

- Phosphate-buffered saline (PBS), sterile
- Centrifuge
- Hemocytometer or automated cell counter
- · Cytospin centrifuge
- Staining reagents (e.g., Wright-Giemsa stain)
- ELISA kits for murine cytokines (IL-4, IL-5, IL-13, IFN-γ)

Protocol:

- Bronchoalveolar Lavage (BAL):
 - 24 hours after the final allergen challenge, euthanize the mice.
 - Expose the trachea and insert a cannula.
 - o Instill and withdraw 1 mL of sterile PBS three times.
 - Pool the recovered BAL fluid.
- Cell Counts:
 - Centrifuge the BAL fluid to pellet the cells.



- Resuspend the cell pellet and determine the total cell count using a hemocytometer.
- Prepare cytospin slides and stain with Wright-Giemsa to perform differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
- Cytokine Analysis:
 - Use the supernatant from the centrifuged BAL fluid to measure cytokine levels using specific ELISA kits according to the manufacturer's instructions.

Measurement of Airway Hyperresponsiveness (AHR)

Materials:

- Whole-body plethysmograph (for non-invasive measurement) or a system for invasive measurement of lung mechanics (e.g., flexiVent).
- Methacholine chloride solution in saline at increasing concentrations (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).

Protocol (Non-invasive - Whole-Body Plethysmography):

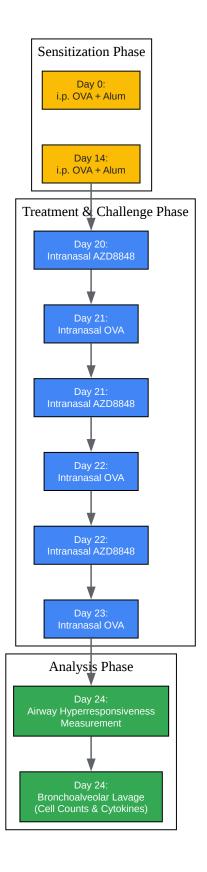
- Place conscious, unrestrained mice into the plethysmography chambers and allow them to acclimatize.
- Record baseline Penh readings.
- Expose the mice to nebulized saline (vehicle control) followed by increasing concentrations
 of nebulized methacholine.
- Record Penh values for 3-5 minutes after each nebulization.
- Plot the methacholine dose-response curve.

Signaling Pathways and Visualizations

The therapeutic effects of **AZD8848** are mediated through the activation of TLR7, which leads to a shift in the immune response from a Th2-dominant to a Th1-dominant profile.



Caption: Signaling pathway of intranasal AZD8848 via TLR7 activation.



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Caption: Experimental workflow for evaluating AZD8848 in a murine asthma model.

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